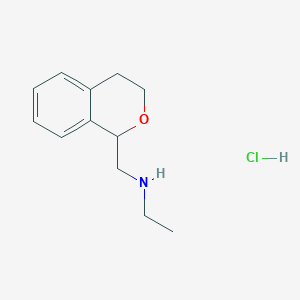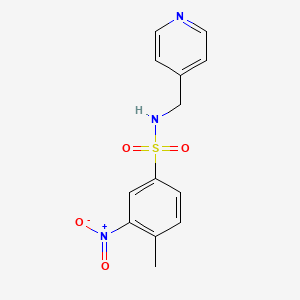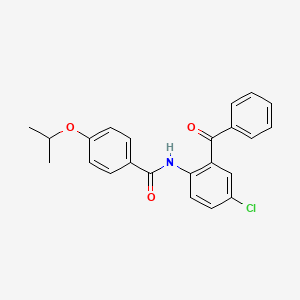
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide, also known as BCI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCI was first synthesized in 2004 by researchers at the University of Illinois, and since then, it has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell differentiation, apoptosis, and glucose metabolism. Inhibition of GSK-3β has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which leads to the activation of various signaling pathways involved in cell growth, differentiation, and survival. N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of various pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its mechanism of action and therapeutic potential. However, one limitation of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the use of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide and its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide, or N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer. While N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has several advantages for use in lab experiments, more research is needed to fully understand its potential therapeutic applications and develop more potent and selective GSK-3β inhibitors.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-benzoylaniline to form a benzoylated aniline intermediate. The final step involves the reaction of the benzoylated aniline intermediate with 4-isopropoxybenzoyl chloride to yield N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been studied for its potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer.
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-15(2)28-19-11-8-17(9-12-19)23(27)25-21-13-10-18(24)14-20(21)22(26)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVPMENZXXQBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111279.png)
![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)
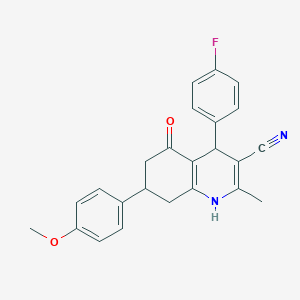
![2-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5111306.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
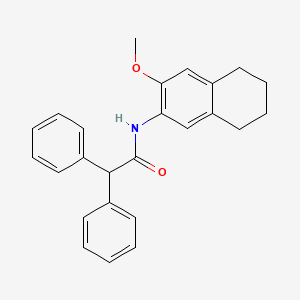
![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)
